4-Chloro-2,5-dimethoxybenzonitrile

Description

BenchChem offers high-quality 4-Chloro-2,5-dimethoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,5-dimethoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

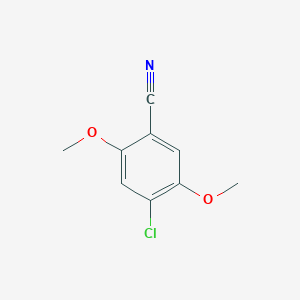

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWPOBVDQKRCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352652 | |

| Record name | 4-chloro-2,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58543-89-8 | |

| Record name | 4-chloro-2,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to 4-Chloro-2,5-dimethoxybenzonitrile

In the landscape of modern synthetic chemistry, the strategic value of a molecule is often defined by its versatility and potential as a precursor to complex, high-value compounds. 4-Chloro-2,5-dimethoxybenzonitrile, identified by the CAS Number 58543-89-8 , stands out as such a scaffold.[1][2][3] This seemingly simple aromatic nitrile is a sophisticated building block, incorporating a unique combination of functional groups: a reactive nitrile, electron-donating methoxy groups, and a strategically placed chlorine atom. This arrangement provides multiple handles for chemical modification, making it a valuable intermediate in the synthesis of pharmaceutical agents, agrochemicals, and materials for dye production.[3][4]

This guide offers a comprehensive technical overview of 4-Chloro-2,5-dimethoxybenzonitrile, designed for researchers and development professionals. We will move beyond a simple recitation of facts to explore the causality behind synthetic strategies, the logic of analytical validation, and the compound's potential in pioneering new chemical frontiers.

Physicochemical & Structural Characteristics

A thorough understanding of a compound's physical properties is the foundation for its effective use in the laboratory, from designing reaction conditions to ensuring safe handling.

| Property | Value | Source |

| CAS Number | 58543-89-8 | [1] |

| Molecular Formula | C₉H₈ClNO₂ | [5] |

| Molecular Weight | 197.62 g/mol | [5] |

| Boiling Point | 312.4°C at 760 mmHg | [5] |

| Density | 1.26 g/cm³ | [5] |

| Appearance | Typically a solid (powder/crystals) | N/A |

| Solubility | Soluble in common organic solvents like DMF, Chloroform | N/A |

Strategic Synthesis: A Proposed Protocol via Sandmeyer Reaction

While various synthetic routes can be envisioned, the Sandmeyer reaction represents a robust and highly reliable method for introducing a nitrile group onto an aromatic ring, starting from the corresponding aniline. This pathway is favored for its high yield and the commercial availability of the precursor, 4-chloro-2,5-dimethoxyaniline.

The causality for this multi-step approach is rooted in controlling the reactivity of the aromatic ring. Direct cyanation is often difficult, whereas the transformation of a stable amine into a highly reactive diazonium salt provides a reliable intermediate for nucleophilic substitution with a cyanide source.

Experimental Protocol

Step 1: Diazotization of 4-chloro-2,5-dimethoxyaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-chloro-2,5-dimethoxyaniline (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the stirred suspension to 0-5°C using an ice-salt bath. The low temperature is critical to ensure the stability of the resulting diazonium salt, preventing its premature decomposition.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5°C. The slow addition rate is crucial to manage the exothermic reaction and prevent the release of hazardous nitrogen oxides.

-

Continue stirring the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt. The solution should be tested with starch-iodide paper to confirm a slight excess of nitrous acid.

Step 2: Sandmeyer Cyanation

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) in water.

-

Heat this solution to 60-70°C. The copper(I) cyanide acts as a catalyst to facilitate the substitution of the diazonium group with the cyanide nucleophile.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous nitrogen gas evolution will occur. The rate of addition must be controlled to manage the effervescence.

-

After the addition is complete, continue to heat and stir the reaction mixture at 70°C for 1 hour to drive the reaction to completion.

-

Cool the reaction mixture to room temperature. The product will typically precipitate as a solid.

-

Filter the crude product, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.

-

Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 4-Chloro-2,5-dimethoxybenzonitrile.[6]

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy groups. Two singlets in the aromatic region (typically δ 6.8-7.5 ppm) would represent the two non-equivalent protons on the benzene ring. Two sharp singlets in the aliphatic region (typically δ 3.8-4.0 ppm), each integrating to 3 protons, would confirm the two distinct methoxy groups.

-

¹³C NMR: The carbon NMR would display nine unique signals: one for the nitrile carbon (δ 115-120 ppm), six for the aromatic carbons (including those bonded to chlorine and methoxy groups, δ 110-160 ppm), and two for the methoxy carbons (δ 55-60 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. [7]A strong, sharp absorption band in the range of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. Additional characteristic peaks would include C-O stretching for the methoxy ethers (around 1200-1250 cm⁻¹) and C-H stretching for the aromatic ring (above 3000 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass-to-charge ratio. The mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, which is the signature of a molecule containing one chlorine atom.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. [8]Using a suitable reversed-phase column and a mobile phase gradient (e.g., acetonitrile/water), a single major peak with an area percentage greater than 98% would confirm the high purity of the sample.

Applications in Research and Drug Development

The utility of 4-Chloro-2,5-dimethoxybenzonitrile stems from the ortho- and para-directing effects of the methoxy groups and the various transformation possibilities of the nitrile and chloro substituents.

-

Pharmaceutical Intermediates: The scaffold is closely related to the structure of 4-Chloro-2,5-dimethoxyamphetamine (DOC), a known psychoactive substance. [6][9]This makes the nitrile an important precursor for synthesizing DOC analogs and related compounds for neurological research, particularly in the development of receptor probes and potential therapeutics. The nitrile group can be reduced to a primary amine, a key functional group in many active pharmaceutical ingredients (APIs).

-

Agrochemical Synthesis: The substituted benzonitrile structure is a common feature in herbicides and pesticides. [4]The specific electronic properties conferred by the chloro and dimethoxy groups can be exploited to design new crop protection agents with enhanced efficacy and targeted modes of action.

-

Materials Science: As a building block for dyes and pigments, the chromophoric system can be extended through reactions at the nitrile or by substitution of the chlorine atom, allowing for the fine-tuning of optical properties for advanced materials. [4]The role of chloro and methoxy groups can be significant in modulating intermolecular interactions, which is crucial in drug design. [10]

Safety and Handling

While a specific safety data sheet (SDS) for 4-Chloro-2,5-dimethoxybenzonitrile should always be consulted, data from structurally similar compounds provide a strong basis for safe handling protocols. [11][12][13]

-

Hazards: The compound is expected to be harmful if swallowed, in contact with skin, or inhaled. [12]It is likely to cause skin and serious eye irritation, as well as potential respiratory irritation. [14]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate protective equipment, including chemical safety goggles compliant with EN166 standards, nitrile gloves, and a lab coat. [11]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [11][13]Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-2,5-dimethoxybenzonitrile is more than a mere catalog chemical; it is a key enabler for innovation in medicinal chemistry, agrochemical science, and material design. Its synthesis is achievable through robust, well-established organic reactions, and its identity can be unequivocally confirmed with standard analytical techniques. By understanding its properties, synthesis, and potential applications, researchers are well-equipped to leverage this versatile intermediate to construct the complex molecules that will drive future scientific advancements.

References

-

BIOFOUNT. 4-Chloro-2,5-dimethoxybenzonitrile. [Link]

-

ChemSrc. 4-CHLORO-2,5-DIMETHOXYBENZONITRILE. [Link]

-

Erowid. Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine. [Link]

-

Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

- Google Patents.

-

SWGDRUG.org. 4-Chloro-2,5-Dimethoxyamphetamine. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovating with 4-Chloro-2-nitrobenzonitrile: A Versatile Intermediate for Future Chemical Advancements. [Link]

Sources

- 1. 4-CHLORO-2,5-DIMETHOXYBENZONITRILE | 58543-89-8 [chemicalbook.com]

- 2. 58543-89-8|4-Chloro-2,5-dimethoxybenzonitrile|4-Chloro-2,5-dimethoxybenzonitrile| -范德生物科技公司 [bio-fount.com]

- 3. 58543-89-8|4-Chloro-2,5-dimethoxybenzonitrile|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-CHLORO-2,5-DIMETHOXYBENZONITRILE - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]

- 6. Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine [erowid.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. agilent.com [agilent.com]

- 9. swgdrug.org [swgdrug.org]

- 10. drughunter.com [drughunter.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-Chloro-2,5-dimethoxybenzonitrile: Molecular Structure, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,5-dimethoxybenzonitrile is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique arrangement of chloro, methoxy, and nitrile functional groups on a benzene ring imparts specific reactivity and makes it a valuable precursor for the synthesis of more complex molecules, particularly those with pharmaceutical applications. This guide provides a comprehensive technical overview of its molecular structure, detailed spectroscopic characterization, physicochemical properties, common synthetic methodologies, and known applications. By elucidating the causal relationships between its structure and its chemical behavior, this document serves as a crucial resource for professionals engaged in drug discovery and development.

Chemical Identity and Molecular Structure

4-Chloro-2,5-dimethoxybenzonitrile is systematically named according to IUPAC nomenclature based on its benzonitrile core structure. The molecule features a nitrile (-C≡N) group, a chlorine atom, and two methoxy (-OCH₃) groups attached to the benzene ring.

-

Molecular Formula: C₉H₈ClNO₂[1]

-

Molecular Weight: 197.62 g/mol [1]

-

CAS Number: 58543-89-8[1]

-

Synonyms: 2,5-Dimethoxy-4-chlorobenzonitrile

The structural arrangement of the substituents is critical to the molecule's reactivity. The electron-withdrawing nature of the nitrile and chlorine groups, contrasted with the electron-donating effect of the methoxy groups, creates a distinct electronic profile that influences its role in chemical reactions.

Caption: 2D molecular structure of 4-Chloro-2,5-dimethoxybenzonitrile.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties is essential for handling, characterization, and application of the compound.

Physicochemical Properties

The properties of 4-Chloro-2,5-dimethoxybenzonitrile are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | N/A (General Observation) |

| Melting Point | 144-145 °C | [2] |

| Boiling Point | 345.8 °C at 760 mmHg (Predicted) | [2] |

| Molecular Formula | C₉H₈ClNO₂ | [1] |

| Molecular Weight | 197.62 g/mol | [1] |

| Solubility | Soluble in organic solvents like DMF, DMSO, Ethanol | [3] |

| Density | 1.349 g/cm³ (Predicted) | [2] |

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are outlined below.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In a typical ¹H NMR spectrum (in CDCl₃), the two aromatic protons would appear as distinct singlets due to their unique electronic environments. The two methoxy groups would also present as sharp singlets, typically integrating to three protons each.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals corresponding to each carbon atom in the molecule. The carbon of the nitrile group (C≡N) is characteristically found downfield (around 115-120 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their specific shifts influenced by the attached substituents (Cl, OCH₃). The methoxy carbons will be observed upfield, typically around 55-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. The most prominent and diagnostic peak for this molecule is the sharp, strong absorption band for the nitrile (C≡N) stretch, which typically appears in the range of 2220-2260 cm⁻¹. Other key absorptions include C-O stretches from the methoxy groups (around 1200-1250 cm⁻¹ and 1020-1050 cm⁻¹) and C-Cl stretching vibrations (around 700-800 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 197. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, which will have an intensity approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Synthesis and Reactivity

4-Chloro-2,5-dimethoxybenzonitrile is typically synthesized from precursors that already contain the dimethoxybenzene framework. A common strategy involves the chlorination and subsequent nitrilation of 1,4-dimethoxybenzene.

Representative Synthetic Workflow

A plausible synthetic route involves the nitration of 2,5-dimethoxychlorobenzene. This precursor can be synthesized from 1,4-dimethoxybenzene. The nitrile group can then be introduced via a Sandmeyer-type reaction or other cyanation methods. For instance, a related compound, 4-chloro-2-nitrobenzonitrile, is synthesized by reacting 2,5-dichloronitrobenzene with copper(I) cyanide.[4][5]

Caption: Generalized synthetic workflow for 4-Chloro-2,5-dimethoxybenzonitrile.

Reactivity and Derivatization

The nitrile group is a versatile functional handle for further chemical transformations.[6] It can be:

-

Hydrolyzed to a carboxylic acid or an amide.

-

Reduced to a primary amine (benzylamine derivative).

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

These reactions open pathways to a wide array of derivatives, making 4-Chloro-2,5-dimethoxybenzonitrile a valuable building block in multi-step syntheses.

Applications in Drug Discovery and Development

The true value of 4-Chloro-2,5-dimethoxybenzonitrile lies in its role as a key intermediate for the synthesis of pharmacologically active molecules. The substituted benzene core is a common scaffold in many drugs.

Precursor to Psychoactive Compounds

Derivatives of 2,5-dimethoxy-substituted phenylalkylamines are known for their psychoactive properties, often acting as agonists or partial agonists at serotonin receptors. For example, the amphetamine analogue 4-chloro-2,5-dimethoxyamphetamine (DOC) is a known designer drug.[3][7][8] The synthesis of such compounds often starts from precursors structurally related to 4-Chloro-2,5-dimethoxybenzonitrile, where the nitrile group is a precursor to the amine-containing side chain.[9]

Scaffold in Medicinal Chemistry

The presence of chloro and methoxy groups on aromatic rings is a common feature in many approved drugs.[10][11] These groups can influence the molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) by modulating its lipophilicity, metabolic stability, and ability to form key interactions with biological targets.[11] While direct applications of 4-Chloro-2,5-dimethoxybenzonitrile itself are not documented as a therapeutic agent, its structural motifs are prevalent in medicinal chemistry, making it an important intermediate for creating libraries of compounds for screening.[6][12]

Analytical and Experimental Protocols

Accurate analysis is paramount for ensuring the purity and identity of 4-Chloro-2,5-dimethoxybenzonitrile in a research or manufacturing setting.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a sample.

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 225 nm and 295 nm.[3]

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 4-Chloro-2,5-dimethoxybenzonitrile.

-

Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

Analysis:

-

Inject 5-10 µL of the sample solution.

-

Record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential.

-

Hazard Identification: This compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled.[13][14] It can cause skin and serious eye irritation.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15] Work in a well-ventilated area or a chemical fume hood.[13][15]

-

Handling: Avoid creating dust.[14] Do not eat, drink, or smoke when using this product.[14] Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][14]

Conclusion

4-Chloro-2,5-dimethoxybenzonitrile is a strategically important chemical intermediate whose value is derived from the specific arrangement and reactivity of its functional groups. Its structural features are pertinent to the development of neurologically active compounds and serve as a versatile scaffold for broader medicinal chemistry exploration. This guide has provided a detailed examination of its molecular structure, properties, synthesis, and applications, offering a foundational resource for scientists aiming to leverage this compound in their research and development endeavors.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor.

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-hydroxybenzonitrile. Retrieved from [Link]

-

mzCloud. (2016, October 3). 4-Chloro-2,5-DMA. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). Understanding Nitrile Compounds: Applications of 4-Chloro-2-methylbenzonitrile. Retrieved from [Link]

-

Ewald, A. H., et al. (2008). Metabolism and toxicological detection of the designer drug 4-chloro-2,5-dimethoxyamphetamine in rat urine using gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 390(7), 1837-42. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]

-

Erowid. (n.d.). Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

-

ChemAnalyst. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) 13C NMR spectrum. Retrieved from [Link]

-

G., S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1238, 130444. Retrieved from [Link]

-

ResearchGate. (2008). Metabolism and toxicological detection of the designer drug 4-chloro-2,5-dimethoxyamphetamine in rat urine using gas chromatography-mass spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile.

-

European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 4-Chloro-2-nitrobenzonitrile: A Versatile Intermediate for Future Chemical Advancements. Retrieved from [Link]

-

IJCRT.org. (n.d.). INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL. Retrieved from [Link]

-

Chen, J., et al. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3'S,4'S)-(-)-cis-khellactones. Drug Design, Development and Therapy, 11, 1859-1871. Retrieved from [Link]

-

Ishihara, Y. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,5-dimethoxybenzonitrile. Retrieved from [Link]

-

PubMed. (n.d.). Determination of 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyldaunorubicin and its 13-hydroxy metabolite by direct injection of human plasma into a column-switching liquid chromatography system with mass spectrometric detection. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-dimethoxy-. Retrieved from [Link]

Sources

- 1. 58543-89-8|4-Chloro-2,5-dimethoxybenzonitrile|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. nbinno.com [nbinno.com]

- 7. Metabolism and toxicological detection of the designer drug 4-chloro-2,5-dimethoxyamphetamine in rat urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine [erowid.org]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

- 12. nbinno.com [nbinno.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

4-Chloro-2,5-dimethoxybenzonitrile synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,5-dimethoxybenzonitrile

Executive Summary

4-Chloro-2,5-dimethoxybenzonitrile is a valuable substituted benzonitrile that serves as a key building block in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern makes it an important intermediate for introducing the 4-chloro-2,5-dimethoxyphenyl moiety in more complex structures. This guide provides a comprehensive technical overview of a robust and well-documented synthetic pathway for this compound, designed for researchers, chemists, and professionals in drug development. The core strategy revolves around a multi-step sequence commencing from 2,5-dimethoxychlorobenzene, proceeding through nitration and reduction to form a key aniline intermediate, which is then converted to the target nitrile via the classic Sandmeyer reaction. This document elucidates the causal mechanisms behind each transformation, provides detailed experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis.

Part 1: Retrosynthetic Analysis and Strategic Pathway Selection

The synthesis of a polysubstituted aromatic ring like 4-chloro-2,5-dimethoxybenzonitrile requires careful strategic planning regarding the order of substituent introduction. A retrosynthetic analysis reveals several potential disconnections. However, the most reliable and field-proven approach leverages the transformation of a stable and readily accessible amino group into the desired nitrile functionality.

This logic points to the Sandmeyer reaction as the pivotal step, a cornerstone of aromatic chemistry for converting an aryl amine into a wide array of functional groups via a diazonium salt intermediate.[1][2][3] The immediate precursor is therefore identified as 4-chloro-2,5-dimethoxyaniline. This key intermediate can, in turn, be synthesized from commercially available 2,5-dimethoxychlorobenzene through a reliable two-step nitration and reduction sequence.

This forward-thinking strategy is selected for its numerous advantages:

-

High Regioselectivity: The directing effects of the substituents in the nitration step are well-understood and predictable.

-

Robustness: Each step in the sequence (nitration, reduction, diazotization, cyanation) involves classic, high-yielding, and well-characterized organic transformations.

-

Scalability: The chosen reactions are amenable to scale-up from laboratory to pilot-plant quantities with established safety protocols.

The overall synthetic pathway is illustrated below.

Caption: Selected multi-step synthesis route for 4-Chloro-2,5-dimethoxybenzonitrile.

Part 2: Synthesis of the Key Intermediate: 4-Chloro-2,5-dimethoxyaniline

The successful execution of the Sandmeyer reaction is contingent upon the high-purity preparation of its aniline precursor. This section details the validated two-step process to obtain 4-chloro-2,5-dimethoxyaniline.

Step 2.1: Nitration of 2,5-Dimethoxychlorobenzene

The initial step involves an electrophilic aromatic substitution to introduce a nitro group onto the 2,5-dimethoxychlorobenzene ring. The methoxy groups are strong activating, ortho-, para-directing groups, while the chlorine is a deactivating, ortho-, para-directing group. The combined directing effects overwhelmingly favor substitution at the C4 position, which is para to one methoxy group and ortho to the other, leading to the desired 4-nitro isomer with high selectivity.

Causality of Experimental Choices:

-

Reaction Medium: The use of a microreactor, as described in patent literature, allows for precise control over reaction temperature and residence time, which is crucial for managing the exothermic nitration reaction and minimizing side-product formation.[4]

-

Reagents: Concentrated nitric acid serves as the source of the nitronium ion (NO₂⁺) electrophile.

| Parameter | Value / Reagent | Rationale | Source |

| Starting Material | 2,5-Dimethoxychlorobenzene | Commercially available and appropriately substituted precursor. | [4] |

| Nitrating Agent | Nitric Acid (65-80%) | Standard reagent for electrophilic nitration. | [4] |

| Molar Ratio (HNO₃:Substrate) | 1.1-1.2 : 1 | A slight excess of nitric acid ensures complete conversion of the starting material. | [4] |

| Temperature | 50-85 °C | Provides sufficient activation energy while maintaining reaction control. | [4] |

| Solvent | Chloralkane (e.g., Dichloromethane) | Inert solvent to facilitate mixing and heat transfer. | [4] |

Experimental Protocol: Nitration of 2,5-Dimethoxychlorobenzene

-

Prepare a solution of 2,5-dimethoxychlorobenzene (1.0 eq) in a suitable solvent such as dichloromethane.

-

Separately, prepare a solution of nitric acid (1.1-1.2 eq).

-

Using a microreactor system, pump the two solutions at controlled flow rates to achieve the desired residence time (e.g., 30-120 seconds).[4]

-

Maintain the reaction temperature within the 50-85 °C range.[4]

-

The output from the reactor is collected in a receiving flask containing water or a dilute base to quench the reaction.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-2,5-dimethoxynitrobenzene.

-

Purify the crude product by recrystallization if necessary.

Step 2.2: Reduction of 4-Chloro-2,5-dimethoxynitrobenzene

The conversion of the nitro group to an amine is a critical reduction step. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean conversion, and atom economy.

Causality of Experimental Choices:

-

Catalyst: A platinum-on-carbon (Pt/C) catalyst is highly effective for nitro group reduction.[5] The use of a "sulfited" or modified catalyst helps to prevent the undesirable side reaction of dehalogenation (hydrodechlorination), which is a common issue when reducing chlorinated nitroaromatics.

-

Solvent: Aromatic solvents like xylene or toluene are used as they are inert under the reaction conditions and allow for the required reaction temperatures.[5][6]

-

Pressure & Temperature: Elevated hydrogen pressure and temperature (80-110 °C) are necessary to achieve a practical reaction rate.[5][7]

-

Additives: The addition of a weak base (e.g., disodium hydrogenphosphate) and a tertiary amine can further suppress dehalogenation and improve catalyst lifetime and product purity.[5]

| Method | Catalyst / Reagent | Key Advantages | Key Disadvantages | Source |

| Catalytic Hydrogenation | H₂, Pt/C (modified) | High yield (>99%), clean reaction, atom efficient. | Requires pressure equipment, potential for dehalogenation. | [5][8] |

| Hydrazine Transfer | Hydrazine Hydrate, Ni catalyst | Avoids use of high-pressure hydrogen. | Hydrazine is toxic, potential for incomplete reaction. | [9] |

Experimental Protocol: Catalytic Reduction

-

To a high-pressure autoclave, add 4-chloro-2,5-dimethoxynitrobenzene (1.0 eq), xylene as the solvent, 5% Pt/C catalyst (sulfited, ~1-2% by weight of substrate), disodium hydrogenphosphate (~0.02 eq), and morpholine (~0.5% by weight).[5]

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to approximately 10-20 atmospheres.[6]

-

Heat the mixture to 80-110 °C with vigorous stirring.[5]

-

Monitor the reaction progress by hydrogen uptake.

-

Once the reaction is complete, cool the autoclave, vent the hydrogen pressure, and purge with nitrogen.

-

Filter the hot reaction mixture to remove the catalyst.

-

The filtrate can be cooled to crystallize the product, 4-chloro-2,5-dimethoxyaniline, which is then collected by filtration and dried.

Part 3: The Core Transformation: Sandmeyer Cyanation

With the high-purity aniline in hand, the final transformation to the benzonitrile can be performed. This process occurs in two distinct stages conducted sequentially in the same pot: diazotization followed by copper-catalyzed cyanation.

Step 3.1: Diazotization of 4-Chloro-2,5-dimethoxyaniline

In this step, the primary aromatic amine is converted into an aryl diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.

Mechanism and Critical Parameters: The reaction proceeds by the nitrosation of the amine by the nitrosonium ion (NO⁺). The resulting N-nitrosoamine undergoes tautomerization and subsequent dehydration to form the highly reactive diazonium ion (-N₂⁺).

-

Temperature Control: This is the most critical parameter. The reaction must be maintained between 0-5 °C at all times.[10] Above this temperature, the aryl diazonium salt is unstable and will readily decompose, often violently, releasing nitrogen gas and leading to undesired phenolic byproducts and significantly reduced yields.

Experimental Protocol: Diazotization

-

Suspend 4-chloro-2,5-dimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (approx. 3.0 eq) and water in a reaction vessel.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the internal temperature never exceeds 5 °C.[10]

-

After the addition is complete, stir the resulting cold diazonium salt solution for an additional 30 minutes to ensure complete formation. The solution should be kept cold for the next step.

Step 3.2: Copper-Catalyzed Cyanation

The cold diazonium salt solution is then reacted with a solution of copper(I) cyanide to replace the diazonium group with a nitrile group.

Mechanism and Rationale: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[1][3] The copper(I) salt acts as a catalyst, initiating the process via a single-electron transfer to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then reacts with a copper(II) species to transfer the cyanide ligand, forming the final benzonitrile product and regenerating the copper(I) catalyst.[1]

Caption: Simplified radical mechanism of the Sandmeyer cyanation reaction.

Experimental Protocol: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (approx. 1.2 eq) in an aqueous solution of sodium or potassium cyanide. Caution: Cyanide salts are highly toxic.

-

Cool this copper(I) cyanide solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution prepared in Step 3.1 to the stirred copper(I) cyanide solution. The rate of addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then gently heat to 50-60 °C for about one hour, or until the evolution of nitrogen gas ceases.[10]

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4-chloro-2,5-dimethoxybenzonitrile can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 4: Comprehensive Experimental Workflow

The entire process from the key aniline intermediate to the final product can be visualized as a continuous workflow.

Caption: Step-by-step experimental workflow for the Sandmeyer reaction.

Conclusion

The synthesis of 4-chloro-2,5-dimethoxybenzonitrile is most effectively and reliably achieved through a well-established, multi-step pathway. The strategic sequence of nitration of 2,5-dimethoxychlorobenzene, followed by catalytic reduction to 4-chloro-2,5-dimethoxyaniline, provides a high-purity source of the crucial precursor for the final transformation. The subsequent Sandmeyer cyanation, while requiring careful control of reaction conditions, particularly temperature, is a robust method for installing the nitrile functionality. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers and development professionals can confidently produce this valuable chemical intermediate with high yield and purity.

References

-

Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]

- CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor.

-

chemeurope.com. Sandmeyer reaction. [Link]

- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

- EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.

- CN101311162A - Method for preparing 2,5-dimethoxy phenylethylamine.

- EP0347796B1 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.

- CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer_reaction [chemeurope.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor - Google Patents [patents.google.com]

- 5. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 6. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 7. EP0347796B1 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 8. 2,5-Dimethoxy-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

starting materials for 4-Chloro-2,5-dimethoxybenzonitrile

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,5-dimethoxybenzonitrile: Starting Materials and Core Methodologies

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-chloro-2,5-dimethoxybenzonitrile, a key intermediate in the development of various fine chemicals and active pharmaceutical ingredients. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the primary starting materials and the critical transformations involved. We will delve into the mechanistic underpinnings of these reactions, present validated experimental protocols, and offer insights based on established chemical principles. The guide is structured to provide a logical progression from common, readily available precursors to the target molecule, ensuring scientific integrity and practical applicability.

Introduction: The Significance of 4-Chloro-2,5-dimethoxybenzonitrile

4-Chloro-2,5-dimethoxybenzonitrile is a substituted aromatic nitrile that serves as a valuable building block in organic synthesis. Its trifunctional nature—a nitrile group, a chloro substituent, and two methoxy groups on a benzene ring—offers multiple reaction sites for constructing more complex molecular architectures. The strategic placement of these functional groups makes it a sought-after precursor in the synthesis of dyes, pigments, and, most notably, pharmaceutical compounds. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. The chlorine atom can be displaced via nucleophilic aromatic substitution, and the methoxy groups influence the reactivity of the aromatic ring. A robust and well-understood synthetic route to this intermediate is therefore of paramount importance for ensuring the efficiency and scalability of subsequent manufacturing processes.

Primary Synthetic Pathways from Common Starting Materials

The synthesis of 4-chloro-2,5-dimethoxybenzonitrile can be approached from several common starting materials. The most logical and frequently documented routes converge on the key intermediate, 4-chloro-2,5-dimethoxyaniline, which is then converted to the target benzonitrile. We will explore two primary pathways originating from fundamental chemical feedstocks: 1,4-dimethoxybenzene and hydroquinone.

Route 1: Synthesis from 1,4-Dimethoxybenzene

1,4-Dimethoxybenzene, also known as hydroquinone dimethyl ether, is a commercially available and relatively inexpensive starting material.[1] The synthesis from this precursor involves a four-step sequence: chlorination, nitration, reduction, and finally, conversion of the resulting aniline to the nitrile.

Caption: Synthetic pathway from 1,4-dimethoxybenzene.

The initial step is an electrophilic aromatic substitution to introduce a chlorine atom onto the electron-rich dimethoxybenzene ring. The two methoxy groups are ortho, para-directing and activating. Due to steric hindrance between the two methoxy groups, chlorination predominantly occurs at the 2-position to yield 2,5-dimethoxychlorobenzene.

The subsequent nitration is another electrophilic aromatic substitution. The directing effects of the substituents on 2,5-dimethoxychlorobenzene (ortho, para-directing methoxy groups and a deactivating but ortho, para-directing chloro group) favor the introduction of the nitro group at the 4-position, yielding 4-chloro-2,5-dimethoxynitrobenzene.[2]

The nitro group is then reduced to an amine to form 4-chloro-2,5-dimethoxyaniline.[3] This can be achieved through various methods, including catalytic hydrogenation with hydrogen gas over a platinum-on-carbon catalyst or by using reducing agents like hydrazine hydrate in the presence of a supported nickel catalyst.[4][5][6]

The final step involves the conversion of the primary aromatic amine to a nitrile. This is typically accomplished via the Sandmeyer reaction. The aniline is first diazotized with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures to form a diazonium salt. This salt is then treated with a copper(I) cyanide solution to introduce the nitrile group and yield the final product, 4-chloro-2,5-dimethoxybenzonitrile.

Route 2: Synthesis from Hydroquinone

An alternative and also fundamental route begins with hydroquinone. This pathway is similar to Route 1 but involves the initial formation of a chlorinated hydroquinone intermediate.

Caption: Synthetic pathway from hydroquinone.

This route converges with Route 1 at the intermediate 2,5-dimethoxychlorobenzene. A patented method describes the synthesis of 2,5-dimethoxychlorobenzene from hydroquinone via chlorination and subsequent methylation.[7] Another approach involves the synthesis from phenol through a one-pot oxidation-chlorination to 2-chlorohydroquinone, followed by methylation.[7] From 2,5-dimethoxychlorobenzene, the synthesis proceeds through nitration, reduction, and the Sandmeyer reaction as detailed in the previous section.

Experimental Protocols

The following protocols are illustrative and synthesized from the available literature. Appropriate safety precautions should be taken when performing these reactions.

Protocol 1: Synthesis of 4-Chloro-2,5-dimethoxynitrobenzene from 2,5-Dimethoxychlorobenzene[2]

-

Reaction Setup: In a suitable microreactor or a well-ventilated fume hood with a temperature-controlled reaction vessel, prepare a solution of 2,5-dimethoxychlorobenzene (1 equivalent) in a suitable solvent such as a chloroalkane.

-

Reagent Preparation: Prepare a solution of nitric acid (1.0-1.5 equivalents, 50-95% mass fraction).

-

Reaction Execution: The solutions of 2,5-dimethoxychlorobenzene and nitric acid are introduced into the reactor. The feeding temperature should be maintained at or below 50°C.

-

Reaction Conditions: The reaction temperature is maintained between 50-85°C.

-

Work-up and Isolation: After the appropriate residence time (typically 30-120 seconds in a microreactor), the reaction mixture is cooled, and the product is isolated by standard procedures such as quenching with water, extraction with an organic solvent, and removal of the solvent under reduced pressure.

Protocol 2: Synthesis of 4-Chloro-2,5-dimethoxyaniline from 4-Chloro-2,5-dimethoxynitrobenzene[4][5]

-

Reaction Setup: A high-pressure reactor is charged with 4-chloro-2,5-dimethoxynitrobenzene (1 equivalent), an aromatic solvent (e.g., toluene or xylene), and a modified platinum-on-carbon catalyst.

-

Addition of Additives: Add approximately 0.01 to 0.2 molar equivalents of a compound that provides a pH of 8-10 in an aqueous solution (e.g., sodium hydroxide) and 0.1 to 1.0% by weight of an aliphatic or cyclic amine.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to about 5 to 50 atmospheres.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80°C and 110°C with vigorous stirring.

-

Work-up and Isolation: After the reaction is complete (as monitored by TLC or GC), the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The filtrate is then concentrated, and the product, 4-chloro-2,5-dimethoxyaniline, is isolated by crystallization or distillation.

Data Summary

| Reaction Step | Starting Material | Key Reagents | Typical Conditions | Product | Reference |

| Nitration | 2,5-Dimethoxychlorobenzene | Nitric Acid | 50-85°C | 4-Chloro-2,5-dimethoxynitrobenzene | [2] |

| Reduction | 4-Chloro-2,5-dimethoxynitrobenzene | H₂, Pt/C catalyst, amine, base | 80-110°C, 5-50 atm | 4-Chloro-2,5-dimethoxyaniline | [4][5] |

| Reduction | 4-Chloro-2,5-dimethoxynitrobenzene | Hydrazine hydrate, Ni catalyst | 70-90°C | 4-Chloro-2,5-dimethoxyaniline | [6] |

Conclusion

The synthesis of 4-chloro-2,5-dimethoxybenzonitrile is a multi-step process that can be efficiently achieved from common starting materials like 1,4-dimethoxybenzene or hydroquinone. The key to a successful synthesis lies in the strategic sequence of electrophilic aromatic substitutions, reduction of a nitro group, and a final Sandmeyer reaction. The methodologies presented in this guide are based on established and patented procedures, providing a solid foundation for laboratory-scale synthesis and process development. For large-scale production, optimization of reaction conditions, particularly for the catalytic reduction and the Sandmeyer reaction, would be crucial to ensure high yields, purity, and operational safety.

References

- Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor.

- Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

- Preparation process of 4-chloro-2,5-dimethoxy-aniline.

- 1,4-Dimethoxybenzene. Wikipedia.

- Preparation method of 4-chloro-2, 5-dimethoxyaniline.

- A kind of preparation method of 2,5-dimethoxychlorobenzene.

- 4-Chloro-2,5-dimethoxyaniline. PubChem.

Sources

- 1. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 2. CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor - Google Patents [patents.google.com]

- 3. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 5. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 6. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]

- 7. CN112028748A - A kind of preparation method of 2,5-dimethoxychlorobenzene - Google Patents [patents.google.com]

4-Chloro-2,5-dimethoxybenzonitrile IUPAC name

An In-depth Technical Guide to 4-Chloro-2,5-dimethoxybenzonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-2,5-dimethoxybenzonitrile, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, characterization, reactivity, and applications, grounded in established scientific principles and safety protocols.

Core Identity and Physicochemical Properties

4-Chloro-2,5-dimethoxybenzonitrile, identified by CAS Number 58543-89-8 , is a polysubstituted aromatic nitrile.[1] The IUPAC name for this compound is indeed 4-Chloro-2,5-dimethoxybenzonitrile. Its structure features a benzene ring substituted with a chloro group, two methoxy groups, and a nitrile functional group. This specific arrangement of electron-donating methoxy groups and electron-withdrawing chloro and nitrile groups imparts a unique electronic character, making it a valuable and versatile building block in organic synthesis.[2]

The strategic placement of these functional groups allows for selective chemical transformations, a crucial attribute for constructing complex molecular architectures required in the pharmaceutical and agrochemical industries.[2][3]

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | 4-Chloro-2,5-dimethoxybenzonitrile | N/A |

| CAS Number | 58543-89-8 | [1] |

| Molecular Formula | C₉H₈ClNO₂ | [1] |

| Molecular Weight | 197.62 g/mol | [1] |

| MDL Number | MFCD00045602 | [1] |

| SMILES | N#CC1=CC(OC)=C(Cl)C=C1OC | [1] |

Synthesis Pathway: A Mechanistic Perspective

The synthesis of substituted benzonitriles often involves the introduction of the cyano group onto a pre-functionalized benzene ring. A common and effective strategy is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This method is chosen for its reliability and the commercial availability of the aniline precursor. An alternative, the Rosenmund-von Braun reaction, involves the cyanation of an aryl halide with a copper cyanide reagent, which is particularly effective for electron-deficient aromatic rings.

Below is a detailed protocol for a plausible synthesis route starting from the corresponding aniline, 2,5-dimethoxy-4-chloroaniline.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a self-validating workflow. The success of each step is confirmed by the physical and analytical characteristics of the product before proceeding to the next, ensuring the integrity of the final compound.

Step 1: Diazotization of 2,5-dimethoxy-4-chloroaniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g of 2,5-dimethoxy-4-chloroaniline in a mixture of 30 mL of water and 15 mL of concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt will precipitate, forming a fine slurry. Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt that will be formed.

-

Prepare a solution of sodium nitrite (NaNO₂) in water. Slowly add this solution dropwise to the cold aniline salt suspension. The rate of addition should be controlled to keep the temperature below 5 °C.

-

Continue stirring for an additional 20 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active cyanating agent.

-

Cool this cyanide solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the cyanide solution. Causality: This addition must be done cautiously as the reaction is exothermic and evolves nitrogen gas. The controlled addition prevents foaming and ensures the reaction temperature remains low, maximizing yield and minimizing side reactions.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about one hour to drive the reaction to completion.

Step 3: Isolation and Purification

-

Cool the reaction mixture and extract the product with an appropriate organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic extracts with water and then with brine to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-Chloro-2,5-dimethoxybenzonitrile.

Synthesis and Characterization Workflow Diagram

The following diagram illustrates the logical flow from synthesis to final product validation.

Caption: Logical workflow for the synthesis and validation of the target compound.

Spectroscopic and Analytical Characterization

Accurate structural elucidation and purity assessment are non-negotiable in chemical research. A combination of spectroscopic techniques is employed to confirm the identity and purity of synthesized 4-Chloro-2,5-dimethoxybenzonitrile.

Table 2: Key Spectroscopic Data (Predicted)

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Two singlets in the aromatic region (δ 6.8-7.5 ppm). |

| Methoxy Protons | Two singlets around δ 3.8-4.0 ppm, each integrating to 3H. | |

| ¹³C NMR | Nitrile Carbon | A quaternary signal in the range of δ 115-120 ppm. |

| Aromatic Carbons | Six distinct signals in the aromatic region (δ 110-160 ppm), including two C-O carbons at the downfield end. | |

| Methoxy Carbons | Two signals around δ 55-60 ppm. | |

| FT-IR | Nitrile Stretch (C≡N) | A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹. |

| C-O-C Stretch | Strong absorption bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | A peak corresponding to the molecular weight (m/z 197), with a characteristic M+2 isotope peak (~33% intensity of M⁺) due to the presence of Chlorine-37. |

Chemical Reactivity and Applications in Drug Discovery

The utility of 4-Chloro-2,5-dimethoxybenzonitrile as a synthetic intermediate stems from the reactivity of its functional groups.

-

Nitrile Group Transformations: The cyano group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (4-chloro-2,5-dimethoxybenzoic acid) or reduced using reagents like LiAlH₄ to yield the primary amine (4-chloro-2,5-dimethoxyphenyl)methanamine. These transformations open pathways to amides, esters, and other key functional groups.

-

Aromatic Ring Substitution: The electron-donating methoxy groups activate the ring towards electrophilic aromatic substitution, while the chloro and nitrile groups are deactivating. The directing effects of these substituents would channel incoming electrophiles to specific positions, allowing for further controlled functionalization of the aromatic core.

Significance in Medicinal Chemistry

The 2,5-dimethoxyphenyl scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of central nervous system (CNS) active agents. The substitution pattern of 4-Chloro-2,5-dimethoxybenzonitrile is closely related to that of compounds like 2,5-Dimethoxy-4-chloroamphetamine (DOC), a known psychoactive substance.[4][5] This highlights the potential of its derivatives to interact with neurological targets.

Furthermore, the strategic inclusion of chloro and methoxy groups is a common tactic in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[6]

-

Chloro Group: Increases lipophilicity, which can enhance membrane permeability and metabolic stability. It can also engage in halogen bonding, a specific type of non-covalent interaction that can improve binding affinity to a biological target.

-

Methoxy Groups: Can act as hydrogen bond acceptors and their metabolic O-demethylation can be a route for drug clearance. Their steric bulk and electronic effects influence the overall conformation and reactivity of the molecule.[6]

This compound, therefore, serves as a valuable starting material for generating libraries of novel compounds for screening in drug discovery programs targeting a wide range of therapeutic areas.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Chloro-2,5-dimethoxybenzonitrile is essential. The information below is a summary derived from available Safety Data Sheets (SDS).

Table 3: GHS Hazard and Precautionary Summary

| Category | Information | Source(s) |

| Hazards | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [7] |

| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. | [7] |

| Response | IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [7][8] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Keep in a dry, cool place. | [7][8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [7][8] |

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.

-

First Aid: In case of contact, follow the response measures outlined in the table. Seek immediate medical attention if symptoms persist or are severe.[7]

Conclusion

4-Chloro-2,5-dimethoxybenzonitrile is more than just a chemical compound; it is a strategic tool for molecular innovation. Its unique combination of functional groups provides a platform for complex synthetic endeavors, particularly in the fields of pharmaceutical and materials science. Understanding its synthesis, reactivity, and safe handling is paramount for any researcher aiming to leverage its potential in creating next-generation molecules.

References

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-19).

- SAFETY DATA SHEET - Fisher Scientific. (2025-12-18).

- SAFETY DATA SHEET - Sigma-Aldrich (Product: 138630). (2024-09-06).

- SAFETY DATA SHEET - Sigma-Aldrich (Product: C94009). (2024-09-06).

- 4-Chloro-2,5-dimethoxybenzonitrile Inform

- 4-chloro-2,5-DMA (hydrochloride)

- Understanding Nitrile Compounds: Applications of 4-Chloro-2-methylbenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-19).

- 4-Chloro-2,5-Dimethoxyamphetamine Monograph. SWGDRUG.org. (2014-03-14).

- Innovating with 4-Chloro-2-nitrobenzonitrile: A Versatile Intermediate for Future Chemical Advancements. NINGBO INNO PHARMCHEM CO.,LTD.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. (2024-09-16).

Sources

- 1. 58543-89-8|4-Chloro-2,5-dimethoxybenzonitrile|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. caymanchem.com [caymanchem.com]

- 5. swgdrug.org [swgdrug.org]

- 6. drughunter.com [drughunter.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Chloro-2,5-dimethoxybenzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of 4-Chloro-2,5-dimethoxybenzonitrile in organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document is intended for researchers, scientists, and professionals in the pharmaceutical industry. While specific experimental solubility data for this compound is not widely published, this guide offers a robust framework for its empirical determination. We delve into the theoretical underpinnings of solubility, predict the solubility behavior of 4-Chloro-2,5-dimethoxybenzonitrile based on its molecular structure, and provide a detailed, field-proven protocol for the gold-standard shake-flask equilibrium solubility method. This guide is designed to be a practical and authoritative resource, enabling researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must first be in a solution to be absorbed by the body. Poor solubility can lead to low bioavailability, hindering a promising drug candidate's progression through the development pipeline. Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvent systems are paramount. This guide focuses on 4-Chloro-2,5-dimethoxybenzonitrile, a compound of interest in medicinal chemistry, and provides the necessary tools for its solubility characterization.

Physicochemical Properties and Predicted Solubility of 4-Chloro-2,5-dimethoxybenzonitrile

Molecular Structure:

Molecular Structure of 4-Chloro-2,5-dimethoxybenzonitrile

-

Benzene Ring: The core aromatic ring is nonpolar and hydrophobic.

-

Nitrile Group (-C≡N): This is a strongly polar functional group due to the triple bond and the high electronegativity of nitrogen.[1] This group can act as a hydrogen bond acceptor.

-

Chloro Group (-Cl): The chloro group is electronegative and contributes to the molecule's polarity, but also increases its lipophilicity.

-

Methoxy Groups (-OCH3): The two methoxy groups are moderately polar and can also act as hydrogen bond acceptors.

Predicted Solubility:

Based on these functional groups, 4-Chloro-2,5-dimethoxybenzonitrile is a polar molecule. The presence of the polar nitrile and methoxy groups suggests that it will be more soluble in polar solvents than in nonpolar solvents. However, the bulky, nonpolar benzene ring will limit its solubility in highly polar solvents like water.

We can draw parallels to benzonitrile, the parent compound, which is miscible with ethanol and very soluble in acetone and benzene, but has low solubility in water.[2][3][4] The addition of the chloro and dimethoxy groups to the benzonitrile structure will likely increase its polarity and potential for hydrogen bonding, potentially enhancing its solubility in polar protic and aprotic solvents compared to benzonitrile.

Table 1: Predicted Solubility of 4-Chloro-2,5-dimethoxybenzonitrile in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The strong dipoles of these solvents will effectively solvate the polar nitrile and methoxy groups. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrile and methoxy groups, facilitating dissolution. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule will likely make it poorly soluble in nonpolar solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can interact favorably with the chloro and aromatic parts of the molecule. |

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method. This method involves allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated. The concentration of the dissolved compound is then measured.

Rationale Behind the Shake-Flask Method

The shake-flask method is favored for its reliability and its ability to determine the true thermodynamic solubility. By ensuring an excess of the solid is present, the system reaches a true equilibrium between the dissolved and undissolved states, providing a definitive measure of the maximum amount of solute that can be dissolved in a given solvent at a specific temperature.

Detailed Step-by-Step Protocol

Materials:

-

4-Chloro-2,5-dimethoxybenzonitrile (solid)

-

Selected organic solvents (e.g., DMSO, methanol, acetonitrile, toluene)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Accurately weigh a sufficient amount of 4-Chloro-2,5-dimethoxybenzonitrile into a series of vials. The amount should be in excess of its expected solubility to ensure a saturated solution. A good starting point is to add enough solid to be visibly present at the bottom of the vial after equilibration.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a constant temperature incubator or water bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period. A typical equilibration time is 24 to 72 hours. It is crucial to establish that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved compound no longer increases.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of 4-Chloro-2,5-dimethoxybenzonitrile. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of 4-Chloro-2,5-dimethoxybenzonitrile in the solvent, taking into account the dilution factor.

-

Report the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L) along with the experimental temperature.

-

Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the measured solubility of a compound, and it is crucial to control these to ensure accurate and reproducible results.

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. Therefore, maintaining a constant and accurately recorded temperature is essential.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect solubility. It is recommended to use highly pure starting materials.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the compound being tested.

-

pH of the Medium: For ionizable compounds, the pH of the solvent can significantly impact solubility. While 4-Chloro-2,5-dimethoxybenzonitrile is not expected to be strongly ionizable, this is a critical consideration for many drug candidates.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-Chloro-2,5-dimethoxybenzonitrile in organic solvents. By combining a theoretical understanding of its physicochemical properties with a detailed, practical protocol for the shake-flask method, researchers are well-equipped to generate the high-quality solubility data necessary for advancing drug discovery and development projects. The principles and methodologies outlined herein are broadly applicable and serve as a valuable resource for the characterization of other novel chemical entities.

References

- BenchChem. (2025). An In-depth Technical Guide to the Solubility Profile of 2-(3-Fluorophenyl)benzonitrile.

-

Burewestnik. (n.d.). Properties of substance: benzonitrile. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzonitrile. Retrieved from [Link]

-

Sciencemadness. (2020, February 2). Benzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]

Sources

4-Chloro-2,5-dimethoxybenzonitrile: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract: 4-Chloro-2,5-dimethoxybenzonitrile is a pivotal chemical intermediate, distinguished by its unique substitution pattern that makes it a valuable scaffold in the synthesis of complex organic molecules. This guide provides an in-depth exploration of its physical and chemical characteristics, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. This document is intended to serve as a critical resource for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors.

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Key to this endeavor is the availability of versatile chemical building blocks. 4-Chloro-2,5-dimethoxybenzonitrile (CAS No. 58543-89-8) has emerged as a significant intermediate, offering a unique combination of reactive sites that allow for diverse chemical transformations. Its aromatic core, functionalized with a nitrile group, a chlorine atom, and two methoxy groups, provides a scaffold for the construction of a wide array of pharmacologically active compounds. This guide aims to provide a comprehensive overview of the essential technical information required for the effective and safe utilization of this compound in a research and development setting.

Physicochemical and Spectral Characteristics

A thorough understanding of the physical and spectral properties of 4-Chloro-2,5-dimethoxybenzonitrile is fundamental for its identification, purification, and manipulation in chemical synthesis.

Physical Properties

The macroscopic and thermodynamic properties of 4-Chloro-2,5-dimethoxybenzonitrile are summarized in the table below. These properties are critical for process development, formulation, and ensuring safe handling and storage.

| Property | Value | Source/Rationale |

| CAS Number | 58543-89-8 | |

| Molecular Formula | C₉H₈ClNO₂ | |

| Molecular Weight | 197.62 g/mol | |

| Appearance | Off-white to light yellow crystalline powder | Inferred from similar compounds like 4-Chloro-2-methylbenzonitrile. |

| Melting Point | 134-138 °C | |

| Boiling Point | ~337.9 °C (Predicted) | |

| Solubility | Likely soluble in DMF, DMSO, ethanol, and other common organic solvents. | Based on the solubility of the related compound 4-chloro-2,5-DMA (hydrochloride). |

Spectral Data (Predicted and Inferred)

Diagram 1: Chemical Structure of 4-Chloro-2,5-dimethoxybenzonitrile

Caption: Structure of 4-Chloro-2,5-dimethoxybenzonitrile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Two additional singlets would be present in the upfield region, corresponding to the protons of the two methoxy groups.

-